N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide is a heterocyclic compound with a complex structure. Its name provides insights into its composition: it contains a thieno[3,2-d]pyrimidine core, an azetidine ring, and a pyrazine-2-carboxamide moiety. This compound belongs to the class of thienopyrimidine derivatives , which have garnered attention in medicinal chemistry due to their structural similarity to purines .
Synthesis Analysis
Several synthetic methods exist for preparing thienopyrimidine derivatives. Researchers have explored diverse routes to access this scaffold, including cyclization reactions, condensations, and multicomponent reactions. The specific synthetic pathway for this compound would require a detailed literature review, but it likely involves the assembly of the various substructures mentioned earlier .
Molecular Structure Analysis
The molecular structure of this compound is intricate. It is crucial to examine its connectivity, bond angles, and stereochemistry. Computational methods (such as density functional theory or molecular dynamics simulations) can provide insights into its stability and electronic properties .
Chemical Reactions Analysis
Understanding the reactivity of this compound is essential. Researchers have investigated its behavior under various conditions, including acidic or basic environments, oxidative or reductive conditions, and potential enzymatic transformations. These studies shed light on potential synthetic modifications and metabolic pathways .
Physical And Chemical Properties Analysis
Experimental data on the physical and chemical properties of this compound are essential. Parameters such as melting point, solubility, stability, and spectroscopic characteristics (IR, UV-Vis, NMR) contribute to its characterization. These properties impact its formulation, bioavailability, and potential as a drug candidate .
Mechanism of Action
While specific information about the mechanism of action for N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide may not be readily available, we can infer its potential based on related thienopyrimidines. These compounds often interact with cellular targets, such as protein kinases, topoisomerases, and histone deacetylases. Investigating its binding affinity and selectivity against specific enzymes or receptors would be crucial .
Safety and Hazards
Properties
IUPAC Name |
N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-14(11-5-15-2-3-16-11)19-9-6-20(7-9)13-12-10(1-4-22-12)17-8-18-13/h1-5,8-9H,6-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYDVMHGLBQYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.